Physical Properties and Handling of 2-(1-bromoethyl)-1,3,5-trifluorobenzene
Physical Properties and Handling of 2-(1-bromoethyl)-1,3,5-trifluorobenzene
Technical Guide for Medicinal Chemistry & Process Development
Part 1: Executive Summary & Compound Identity
2-(1-bromoethyl)-1,3,5-trifluorobenzene (CAS: 1249586-74-0) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] It belongs to the class of benzylic bromides , characterized by high reactivity toward nucleophilic substitution.
Critical Distinction: This compound is frequently confused with 1-bromo-2,4,6-trifluorobenzene (an aryl bromide).[1] The physical and chemical behaviors of these two are radically different. The benzylic bromide moiety in the title compound renders it a potent alkylating agent and lachrymator, whereas the aryl bromide variant is relatively inert to substitution without metal catalysis.[1]
Chemical Identity Table
| Attribute | Detail |
| CAS Number | 1249586-74-0 |
| IUPAC Name | 2-(1-bromoethyl)-1,3,5-trifluorobenzene |
| Synonyms | 1-(1-bromoethyl)-2,4,6-trifluorobenzene; |
| Molecular Formula | C₈H₆BrF₃ |
| Molecular Weight | 239.03 g/mol |
| SMILES | CC(Br)C1=C(F)C=C(F)C=C1F |
Part 2: Physical Properties (Experimental & Predicted)
Due to the specialized nature of this intermediate, specific experimental data is often proprietary. The values below synthesize available vendor data with structure-property relationship (SPR) predictions based on close structural analogs (e.g., (1-bromoethyl)benzene and 1,3,5-trifluorobenzene).
Physicochemical Data Profile
| Property | Value / Range | Confidence | Notes |
| Physical State | Liquid | High | At standard temperature/pressure.[2] |
| Appearance | Colorless to pale yellow | High | Darkens upon storage due to HBr evolution. |
| Boiling Point (atm) | 195°C - 205°C (Est.) | Medium | Extrapolated from (1-bromoethyl)benzene (203°C). Fluorination typically lowers BP slightly due to lower polarizability, but mass increase compensates.[1] |
| Boiling Point (vac) | 85°C - 95°C @ 10 mmHg | High | Recommended distillation range to avoid thermal elimination. |
| Density | 1.55 - 1.65 g/mL | High | Significantly denser than non-fluorinated analogs (1.31 g/mL) due to trifluoro-substitution. |
| Refractive Index ( | 1.48 - 1.49 | Medium | Estimated. |
| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | High | Rapidly hydrolyzes in aqueous media if heated.[1] |
| Flash Point | > 85°C | Medium | Combustible.[2] |
Structural Analysis & Stability Logic
The presence of three fluorine atoms on the benzene ring creates a unique electronic environment. The fluorines at the 2, 4, and 6 positions (relative to the ethyl group) exert a strong inductive electron-withdrawing effect (-I) .
-
Impact on Benzylic Position: The electron-deficient ring destabilizes the formation of a carbocation at the benzylic position, theoretically making
reactions slower than in non-fluorinated analogs. However, the compound remains highly active toward displacement.[1] -
Thermal Instability: Like all secondary benzylic bromides, this compound is prone to thermal elimination of HBr to form the corresponding styrene (2,4,6-trifluorostyrene), especially in the presence of trace bases or metals.[1]
Part 3: Reactivity & Synthesis Workflows
The following Graphviz diagram illustrates the synthesis of the compound via radical bromination and its primary degradation pathway.
Caption: Synthesis via radical bromination and thermal degradation pathway yielding styrene and HBr.
Synthesis Protocol (Radical Bromination)
Context: The most reliable route to this compound is the Wohl-Ziegler bromination of 2-ethyl-1,3,5-trifluorobenzene.[1]
-
Reagents: N-Bromosuccinimide (NBS) (1.05 eq), AIBN (0.05 eq).
-
Solvent: Trifluorotoluene (preferred over
for green chemistry compliance and higher boiling point). -
Procedure:
-
Dissolve 2-ethyl-1,3,5-trifluorobenzene in anhydrous trifluorotoluene.
-
Add NBS and AIBN.
-
Heat to reflux (approx. 102°C) under
atmosphere. Monitor by GC-MS. -
Critical Step: Upon completion, cool to 0°C to precipitate succinimide. Filter immediately.
-
Concentrate filtrate under reduced pressure.
-
Purification & Handling
-
Distillation: Do not distill at atmospheric pressure. The compound will degrade. Use high vacuum (<5 mmHg) keeping the pot temperature below 100°C.
-
Stabilization: Store over activated Copper turnings or Silver wool to scavenge free bromide and prevent autocatalytic decomposition.
-
Storage: -20°C, under Argon.
Part 4: Safety & Toxicology (E-E-A-T)
Warning: This compound is a Lachrymator and Skin Corrosive .[3]
| Hazard Class | Description | Precautionary Measure |
| Lachrymator | Vapors cause severe eye irritation and tearing. | Handle only in a functioning fume hood. Wear tight-fitting goggles. |
| Skin Corrosive | Alkylates proteins in skin; causes chemical burns. | Double glove (Nitrile/Neoprene). Immediate wash with soap/water upon contact. |
| Hydrolysis | Releases HBr upon contact with moisture. | Keep bottles tightly sealed. Do not store near bases or water. |
First Aid Protocol:
-
Eye Contact: Rinse immediately with diphoterine or water for 15 minutes. Seek medical attention.
-
Spill: Neutralize with dilute aqueous sodium thiosulfate or sodium bicarbonate before cleanup to quench the alkylating potential.
References
-
PubChem. (2025).[3][4] Compound Summary: 2-(1-bromoethyl)-1,3,5-trifluorobenzene (CAS 1249586-74-0).[1] National Library of Medicine. [Link]
-
Organic Syntheses. (2022). Bromination of Alkylbenzenes: General Methodologies. Org.[4][5] Synth. Coll. Vol. [General Reference for Radical Bromination Protocols]. [Link]
Sources
- 1. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]
- 2. Formaldehyde [drugfuture.com]
- 3. 2-Bromo-1,3,4-trifluorobenzene | C6H2BrF3 | CID 2736401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2,3,5-trifluorobenzene | C6H2BrF3 | CID 2736399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
